![molecular formula C19H22N4O4S2 B2458365 4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946306-15-6](/img/structure/B2458365.png)
4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Overview
Description
4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, has demonstrated promising antitumor activity . Researchers have explored these compounds as potential candidates for anticancer drugs. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purines allows for the design of structures that can effectively bind to biological targets.
Synthetic Potential
Apart from their biological activities, thiazolo[3,2-a]pyrimidines offer significant synthetic potential. Various methods exist for their synthesis, including cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Singh et al. developed an efficient procedure for synthesizing thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that thiazolo[3,2-a]pyrimidines, which share a similar structure, have been shown to interact with various biological targets due to their structural similarity to purine . This interaction could potentially lead to changes in cellular processes, contributing to their observed biological activities.
Biochemical Pathways
Given the reported biological activities of similar compounds, it can be inferred that the compound may interact with pathways related to tumor growth, bacterial proliferation, and inflammation .
Result of Action
Compounds with similar structures have been shown to exhibit antitumor, antibacterial, and anti-inflammatory activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-5-22(6-2)29(26,27)15-9-7-14(8-10-15)17(24)21-16-13(4)20-19-23(18(16)25)12(3)11-28-19/h7-11H,5-6H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDWMFRBYULICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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